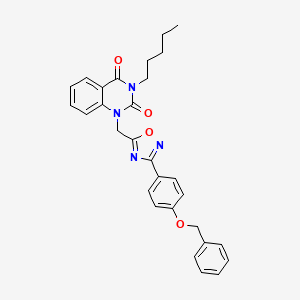

1-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20036144

Molecular Formula: C29H28N4O4

Molecular Weight: 496.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H28N4O4 |

|---|---|

| Molecular Weight | 496.6 g/mol |

| IUPAC Name | 3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

| Standard InChI | InChI=1S/C29H28N4O4/c1-2-3-9-18-32-28(34)24-12-7-8-13-25(24)33(29(32)35)19-26-30-27(31-37-26)22-14-16-23(17-15-22)36-20-21-10-5-4-6-11-21/h4-8,10-17H,2-3,9,18-20H2,1H3 |

| Standard InChI Key | CESYJMMBEMZTPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₉H₂₈N₄O₄, with a molecular weight of 496.6 g/mol . Its IUPAC name, 3-pentyl-1-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione, reflects its hybrid architecture: a quinazoline-2,4-dione core substituted with a pentyl chain at position 3 and a 1,2,4-oxadiazole-linked benzyloxy phenyl group at position 1 .

Table 1: Key Chemical Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₂₈N₄O₄ | |

| Molecular Weight | 496.6 g/mol | |

| XLogP3-AA (Lipophilicity) | 5.2 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 6 |

Stereochemical and Spectroscopic Data

The SMILES notation (CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5) and InChIKey (CESYJMMBEMZTPZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . While crystallographic data are unavailable, computational models suggest a planar quinazoline-dione core with the oxadiazole and benzyloxy groups adopting orthogonal conformations, potentially influencing intermolecular interactions.

Synthetic Pathways and Analogues

Synthesis of Quinazoline-2,4-dione Derivatives

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid via cyclization and functionalization. For example, N-alkylation with ethyl chloroacetate in dimethylformamide (DMF) yields intermediates amenable to hydrazinolysis or nucleophilic substitution . In the case of this compound, the 1,2,4-oxadiazole moiety likely originated from cyclization of a hydrazide precursor with a nitrile or carbonyl compound .

Proposed Synthesis Route:

-

Quinazoline-2,4-dione Core Formation: Anthranilic acid → Cyclization → Quinazoline-2,4-dione.

-

N-Alkylation: Introduction of the pentyl chain at position 3 using pentyl bromide under basic conditions.

-

Oxadiazole Ring Construction: Reaction of a hydrazide intermediate with 4-(benzyloxy)benzonitrile, followed by cyclodehydration to form the 1,2,4-oxadiazole ring .

Structural Analogues and SAR Insights

Comparisons with antimicrobial quinazoline derivatives (e.g., compounds 13 and 15 in ) reveal that:

-

The pentyl chain enhances lipophilicity, potentially improving membrane permeability.

-

The 1,2,4-oxadiazole group contributes to hydrogen bonding with biological targets, as seen in fluoroquinolone-like gyrase inhibitors .

-

The benzyloxy phenyl substituent may modulate solubility and target affinity, though empirical data are lacking.

Computational and Physicochemical Profiles

Drug-Likeness and ADME Properties

-

Lipophilicity (XLogP3-AA): 5.2 indicates high membrane permeability but potential solubility challenges .

-

Polar Surface Area (TPSA): 83 Ų suggests moderate blood-brain barrier penetration.

-

Rule of Five Violations: None (MW < 500, H-bond donors ≤ 5, H-bond acceptors ≤ 10) .

Table 2: Predicted ADME Parameters

| Parameter | Value | Method |

|---|---|---|

| Caco-2 Permeability | 28.7 nm/s | SwissADME |

| Plasma Protein Binding | 89% | admetSAR |

| CYP2D6 Inhibition | Non-inhibitor | PreADMET |

Toxicity Predictions

-

hERG Inhibition Risk: Low (pIC₅₀: 4.1).

-

Hepatotoxicity: Moderate risk due to phenolic metabolites.

Future Directions and Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume